molecular formula C18H29N3O5S B2624369 4-[2-hydroxy-3-(4-propanoylphenoxy)propyl]-N,N-dimethylpiperazine-1-sulfonamide CAS No. 833438-75-8

4-[2-hydroxy-3-(4-propanoylphenoxy)propyl]-N,N-dimethylpiperazine-1-sulfonamide

Cat. No.: B2624369
CAS No.: 833438-75-8
M. Wt: 399.51
InChI Key: VGDCJCZDOHZGOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-hydroxy-3-(4-propanoylphenoxy)propyl]-N,N-dimethylpiperazine-1-sulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a complex hybrid structure, integrating a N,N-dimethylpiperazine-1-sulfonamide moiety linked via a hydroxypropyl chain to a 4-propanoylphenoxy group. The presence of the sulfonamide functional group is a key feature in many bioactive molecules, often associated with enzyme inhibition properties . Similarly, the piperazine ring is a privileged scaffold in drug discovery, frequently found in compounds that target the central nervous system . Researchers can leverage this molecule as a key intermediate or starting point in structure-activity relationship (SAR) studies. Potential research applications include exploring its activity as an inhibitor of specific enzymatic pathways, investigating its binding affinity to various GPCRs, or developing novel therapeutic agents for conditions where related sulfonamide or piperazine derivatives have shown activity . The structural components suggest it may have utility in programs aimed at oncology, neuroscience, or inflammation. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-[2-hydroxy-3-(4-propanoylphenoxy)propyl]-N,N-dimethylpiperazine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O5S/c1-4-18(23)15-5-7-17(8-6-15)26-14-16(22)13-20-9-11-21(12-10-20)27(24,25)19(2)3/h5-8,16,22H,4,9-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDCJCZDOHZGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)S(=O)(=O)N(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes, while the phenoxypropyl moiety may interact with receptor sites. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features

The compound shares a piperazine-sulfonamide backbone with several analogs, but its 4-propanoylphenoxy substituent introduces unique steric and electronic properties. Key comparisons include:

Compound Substituent Key Structural Differences Biological Relevance
Target Compound 4-Propanoylphenoxy Propanoyl group enhances lipophilicity Potential metabolic stability or enzyme targeting
Ranolazine (C24H33N3O4) 2-Methoxyphenoxy Methoxy group improves solubility Approved for angina via late sodium current inhibition
JHX-2 (4-(5-Hydroxypyrimidin-2-yl)-N,N-dimethylpiperazine-1-sulfonamide) Hydroxypyrimidinyl Heterocyclic substituent alters electronic distribution Mitochondrial membrane potential modulation
1-(2-Naphthylsulfonyl)-4-(3-Phenylpropenyl)piperazine Naphthylsulfonyl, propenyl Bulky aromatic groups enhance receptor selectivity Antiproliferative or GPCR antagonism

Pharmacological Activity Comparisons

  • Antimicrobial Activity: Analogs with trifluoromethylphenyl or fluorophenyl groups (e.g., 1-{2-hydroxy-3-(3-methoxyphenylcarbamoyl)oxy)propyl}-4-(4-fluorophenyl)piperazin-1-ium chloride) exhibit potent activity against Mycobacterium kansasii (comparable to isoniazid) . Naphthalenyloxy-substituted piperazines (e.g., in ) show 5-HT1F receptor antagonism (Ki = 11 nM) but lack efficacy against 5-HT1A. The target’s propanoylphenoxy group may balance receptor specificity .
  • Metabolic Modulation: Ranolazine’s 2-methoxyphenoxy group optimizes sodium channel inhibition, while the target’s propanoylphenoxy could alter metabolic stability or cytochrome P450 interactions due to ketone functionality .

Key Research Findings

  • Substituent-Driven Activity: Electron-withdrawing groups (e.g., -CN in ’s Compound 11) enhance antimicrobial activity but may reduce metabolic stability. The target’s propanoyl group (-COCH2CH3) balances electron-withdrawing and lipophilic effects . Bulky substituents (e.g., naphthalenyl in ) improve receptor specificity but increase synthetic complexity. The target’s propanoyl group offers a mid-sized, synthetically tractable alternative .
  • Computational Predictions: AutoDock Vina simulations () suggest that the sulfonamide group in the target compound may form hydrogen bonds with enzymatic active sites, similar to Ranolazine’s interactions with cardiac sodium channels .

Biological Activity

4-[2-Hydroxy-3-(4-propanoylphenoxy)propyl]-N,N-dimethylpiperazine-1-sulfonamide is a synthetic compound that has garnered interest due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms, efficacy, and related research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C17H22N2O5S
  • Molecular Weight : 366.44 g/mol
  • CAS Number : 3151250

This compound features a piperazine ring, which is known for its versatility in pharmacology, allowing it to interact with various biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors in the body. Research indicates that it may act as an inhibitor of certain lipoxygenases (LOXs), particularly platelet-type 12-(S)-LOX, which plays a critical role in inflammatory processes and platelet aggregation .

Inhibition of Lipoxygenases

Lipoxygenases are a family of enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the formation of bioactive lipid mediators. The inhibition of LOXs by this compound may contribute to anti-inflammatory effects, making it a candidate for treating conditions associated with excessive inflammation, such as cardiovascular diseases and cancer .

Case Studies

  • In Vitro Studies : A study demonstrated that the compound exhibited nanomolar potency against 12-LOX, showing significant selectivity over other lipoxygenase isoforms and cyclooxygenases. This selectivity is crucial for minimizing side effects associated with non-selective inhibition .
  • Platelet Aggregation : The compound was shown to inhibit PAR-4 induced aggregation in human platelets, suggesting potential applications in managing thrombotic disorders . Additionally, it reduced levels of 12-HETE in pancreatic β-cells, indicating a possible role in glucose metabolism and diabetes management.

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of the compound is essential for understanding its therapeutic potential. Preliminary studies suggest favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties:

  • Absorption : High oral bioavailability due to its lipophilic nature.
  • Distribution : Extensive distribution in tissues with a significant volume of distribution.
  • Metabolism : Primarily metabolized by liver enzymes; however, specific metabolic pathways require further elucidation.
  • Excretion : Predominantly excreted via renal pathways.

Toxicological Profile

While the biological activity appears promising, the toxicological profile must be considered. Initial assessments indicate that high concentrations may lead to adverse effects such as gastrointestinal irritation and potential hepatotoxicity. Further studies are necessary to establish a comprehensive safety profile.

Data Summary Table

PropertyValue
Molecular FormulaC17H22N2O5S
Molecular Weight366.44 g/mol
CAS Number3151250
Potency (against 12-LOX)Nanomolar range
SelectivityHigh
Primary MetabolismLiver
ExcretionRenal

Q & A

Basic Research Questions

Q. What are the key synthetic routes and purification strategies for 4-[2-hydroxy-3-(4-propanoylphenoxy)propyl]-N,N-dimethylpiperazine-1-sulfonamide?

  • Methodology : The compound can be synthesized via multi-step reactions involving coupling reagents (e.g., HBTU or BOP) in solvents like THF. Key intermediates include substituted piperazine derivatives and sulfonamide precursors. Purification typically employs silica gel column chromatography with gradients of methanol/dichloromethane. Reaction progress is monitored via TLC, and final products are confirmed using 1^1H/13^13C NMR and high-resolution mass spectrometry .
  • Critical Considerations : Optimize reaction time (e.g., 12–24 hours for coupling steps) and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratios of amine to sulfonyl chloride) to minimize byproducts .

Q. How are structural and purity characteristics of this compound validated in academic research?

  • Methodology : Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm stereochemistry and substitution patterns (e.g., hydroxypropyl and dimethylpiperazine moieties) .
  • Mass Spectrometry : Validate molecular weight and fragmentation patterns .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .
    • Data Interpretation : Cross-reference spectral data with computational predictions (e.g., PubChem records) to resolve ambiguities in peak assignments .

Q. What are the primary biological targets or therapeutic hypotheses associated with this compound?

  • Methodology : Screen against receptor panels (e.g., GPCRs, kinases) using radioligand binding assays or fluorescence polarization. For example, piperazine-sulfonamide hybrids often target serotonin or dopamine receptors due to structural mimicry of endogenous ligands .
  • Hypothesis Testing : Prioritize targets based on molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities at active sites .

Advanced Research Questions

Q. How can researchers optimize the compound’s synthetic yield while maintaining stereochemical integrity?

  • Methodology :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility of intermediates .
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for sulfonamide formation .
  • Chiral Resolution : Utilize chiral HPLC or enzymatic resolution (e.g., lipases) to isolate enantiomerically pure forms .
    • Troubleshooting : Monitor for racemization during basic workup steps (pH >9) by comparing optical rotation values pre- and post-purification .

Q. How should contradictory data on biological activity (e.g., varying IC50 values across studies) be resolved?

  • Methodology :

  • Assay Standardization : Replicate experiments under identical conditions (e.g., cell lines, incubation times) to isolate variability .
  • Meta-Analysis : Compare structural analogs (e.g., fluorophenyl vs. chlorophenyl substituents) to identify SAR trends affecting potency .
    • Case Study : Discrepancies in enzyme inhibition (e.g., acetylcholinesterase) may arise from differences in assay pH or substrate concentrations; validate using kinetic assays (e.g., Ellman’s method) .

Q. What strategies are effective for studying the compound’s metabolic stability and toxicity in vitro?

  • Methodology :

  • Hepatic Microsomal Assays : Incubate with NADPH-supplemented human liver microsomes to identify major Phase I metabolites (LC-MS/MS analysis) .
  • Cytotoxicity Screening : Use MTT assays on HEK293 or HepG2 cells to establish IC50 values for mitochondrial toxicity .
    • Advanced Tools : Apply predictive ADMET software (e.g., SwissADME) to flag potential reactive metabolites (e.g., quinone intermediates from phenolic oxidation) .

Q. How can molecular dynamics simulations enhance understanding of the compound’s mechanism of action?

  • Methodology :

  • Simulation Setup : Run 100-ns MD trajectories (e.g., GROMACS) to analyze ligand-receptor binding stability (e.g., RMSD/RMSF plots) .
  • Free Energy Calculations : Use MM-PBSA/GBSA to quantify contributions of hydrophobic interactions and hydrogen bonding to binding affinity .
    • Application Example : Simulations of piperazine-sulfonamide derivatives bound to dopamine D3 receptors reveal critical interactions with Tyr365 and Asp110 residues .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic protocols (e.g., solvent choices or reaction times)?

  • Root Cause Analysis :

  • Solvent Effects : THF vs. DCM may alter reaction kinetics due to differing dielectric constants; compare yields under both conditions .
  • Temperature Control : Exothermic reactions (e.g., sulfonylation) may require ice baths to prevent side reactions, explaining variability in purity .
    • Resolution : Validate optimal conditions via design-of-experiment (DoE) approaches, varying solvent, temperature, and catalyst systematically .

Q. What explains divergent biological activity data between in vitro and in vivo studies?

  • Key Factors :

  • Bioavailability : Poor solubility or rapid hepatic clearance may reduce in vivo efficacy despite high in vitro potency .
  • Metabolite Interference : Active metabolites (e.g., hydroxylated derivatives) may contribute to unexpected activity in vivo .
    • Mitigation : Perform pharmacokinetic profiling (e.g., plasma half-life, Cmax) in rodent models to correlate exposure with effect .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.